REACTION_CXSMILES
|
[F:1][CH:2]([F:14])[C:3]1[N:7](C)[N:6]=[CH:5][C:4]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10].P(OC)(OC)(O[CH3:18])=O.CS(O)(=O)=O>>[F:1][CH:2]([F:14])[C:3]1[C:4]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:5][N:6]([CH3:18])[N:7]=1
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=NN1C)C(=O)OCC)F
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OC)(OC)OC
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to recover recycled trimethyl phosphate and 2.0 g of starting ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
|
Type
|
ADDITION
|
Details
|
The remaining solution was added to 50 g of cold water
|
Type
|
STIRRING
|
Details
|
to stir for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitating solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NN(C=C1C(=O)OCC)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |